

AC710 Mesylate off-target kinase effects

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Compound of Interest

Compound Name: AC710 Mesylate

Cat. No.: B1505934

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AC710 Mesylate Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the off-target kinase effects of **AC710 mesylate**.

Frequently Asked Questions (FAQs)

Q1: What is the primary target profile of **AC710 mesylate**?

A1: **AC710 mesylate** is a potent inhibitor of the platelet-derived growth factor receptor (PDGFR) family of kinases.[1] Its primary targets include CSF1R (FMS), FLT3, KIT, PDGFRα, and PDGFRβ.

Q2: How selective is **AC710 mesylate**?

A2: AC710 is a highly selective kinase inhibitor. In a broad kinase panel screen against 386 kinases, it demonstrated high affinity for the PDGFR-family kinases with more than 30-fold selectivity over other non-PDGFR kinases.[1] Its global selectivity is highlighted by a low S(10) score, which indicates that it inhibits a small fraction of the tested kinome at a certain concentration.

Q3: Are there any known off-target kinases for AC710 mesylate?

A3: Yes, while highly selective, AC710 can inhibit a limited number of other kinases, though with significantly lower potency compared to its primary targets. The table below summarizes



the binding affinities (Kd) for on-target and notable off-target kinases with Kd values less than 1 μ M.

Q4: What is the significance of the off-target effects of AC710?

A4: The off-target profile of a kinase inhibitor is crucial for understanding its overall biological activity and potential for side effects. While the off-target interactions of AC710 are significantly weaker than its on-target effects, they could contribute to the compound's cellular phenotype, especially at higher concentrations. Researchers should consider these potential off-target effects when interpreting experimental results.

Q5: How were the on-target and off-target activities of AC710 determined?

A5: The kinase selectivity of AC710 was determined using a comprehensive kinase screening panel. The primary method cited is a binding assay that measures the dissociation constant (Kd) of the inhibitor for a large number of kinases. This provides a quantitative measure of the binding affinity.

Troubleshooting Guide

Problem: I am observing unexpected phenotypic effects in my cellular assays that cannot be explained by the inhibition of the primary targets of AC710.

- Possible Cause 1: Off-target kinase inhibition.
 - Troubleshooting Step: Refer to the kinase selectivity data provided in this document. Are
 any of the known off-target kinases implicated in the signaling pathway you are studying?
 Consider if the concentration of AC710 used in your assay is high enough to significantly
 inhibit any of the lower-potency off-target kinases.
- Possible Cause 2: Cell-type specific effects.
 - Troubleshooting Step: The expression levels of on- and off-target kinases can vary significantly between different cell lines. Perform a baseline characterization of your cell model to determine the expression levels of the primary targets and key off-target kinases of AC710. This can be done using techniques like Western blotting or proteomics.



- Possible Cause 3: Compound concentration and exposure.
 - Troubleshooting Step: Ensure accurate calculation of the compound concentration and verify the stability of AC710 in your specific cell culture media over the duration of the experiment. Consider performing a dose-response experiment to see if the unexpected phenotype is concentration-dependent, which might suggest an off-target effect at higher concentrations.

Data Presentation

Table 1: On-target and Off-target Kinase Profile of AC710 Mesylate (Compound 22b)



Kinase Family	Target Kinase	Binding Affinity (Kd, nM)
PDGFR Family (On-target)	CSF1R (FMS)	1.9
FLT3	0.8	
KIT	2.5	
PDGFRα	3.2	
PDGFRβ	2.9	
Other Kinases (Off-target)	AXL	41
MER	56	
TYRO3	35	
DDR1	110	
DDR2	150	
EPHA2	220	
ЕРНА3	250	
EPHA4	310	
EPHA5	180	
EPHA7	280	
EPHA8	350	
EPHB1	410	
EPHB2	380	<u> </u>
EPHB3	450	
EPHB4	290	
RET	520	
TIE2 (TEK)	680	
VEGFR1 (FLT1)	810	



VEGFR2 (KDR)	750
VEGFR3 (FLT4)	620

Data synthesized from the primary publication and its supplementary information.

Experimental Protocols

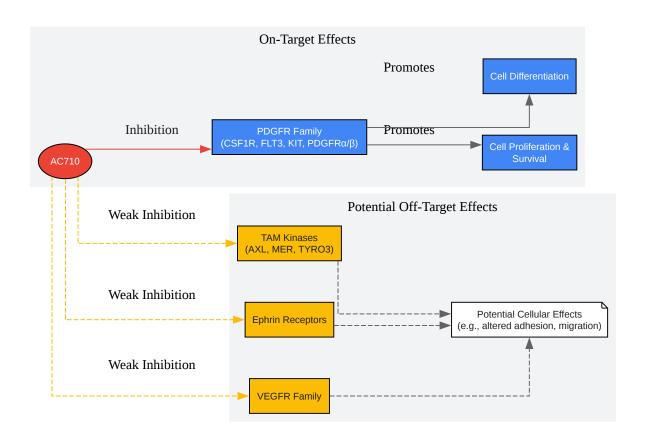
Kinase Selectivity Profiling (Binding Assay)

The kinase selectivity of AC710 was determined using a commercially available kinase panel screen (KINOMEscan™). This method is based on a competitive binding assay that quantifies the ability of a compound to displace a ligand from the active site of a large number of kinases.

- Principle: The assay measures the amount of kinase that is captured by an immobilized, active-site directed ligand from a test solution. The test compound is added to the solution, and its binding to the kinase prevents the kinase from binding to the immobilized ligand. The amount of kinase that does not bind to the immobilized ligand is then quantified.
- Methodology:
 - A panel of 386 recombinant human kinases was used.
 - Kinases were individually expressed and tagged (e.g., with DNA tags).
 - The test compound (AC710) was incubated with the kinase and a ligand-coated solid support.
 - After equilibration, the amount of kinase bound to the solid support was measured.
 - The dissociation constant (Kd) was calculated based on the concentration of the test compound that inhibits 50% of the kinase binding to the solid support.

Visualizations

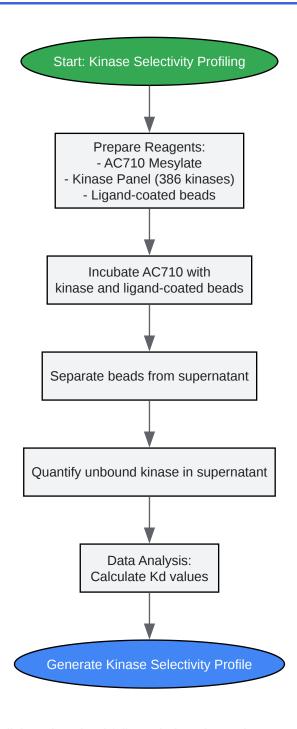




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Caption: AC710 on- and off-target signaling pathways.

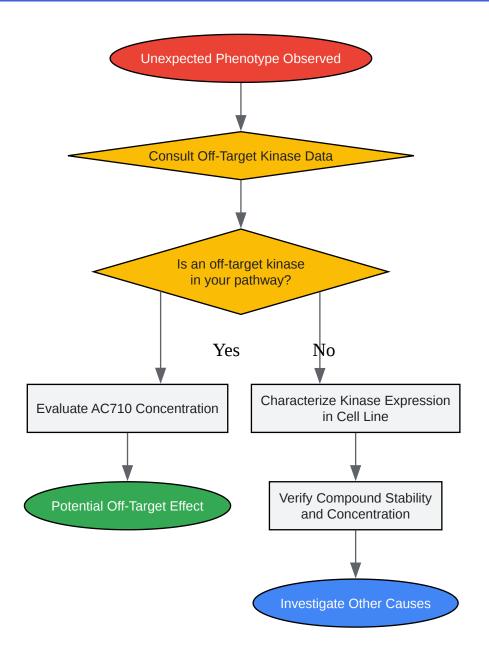




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Caption: Experimental workflow for kinase selectivity profiling.





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References



- 1. Discovery of AC710, a Globally Selective Inhibitor of Platelet-Derived Growth Factor Receptor-Family Kinases - PMC [pmc.ncbi.nlm.nih.gov]
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